2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Description
This compound features a chiral piperidine core substituted with a benzyl(isopropyl)amino group at the 3S position and a 2-aminopropan-1-one moiety.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1 |
InChI Key |
WTCGRYPKYZKMFN-LWKPJOBUSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and amino groups. One common method involves the reaction of a piperidine derivative with benzylamine and isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 2-Amino-1-[(3S)-3-[Methyl(Propan-2-yl)Amino]Piperidin-1-yl]Propan-1-One
- Structural Difference: Methyl group replaces benzyl in the amino substitution .
- Implications: Reduced steric bulk and lipophilicity compared to the benzyl-containing analog. Potentially lower receptor affinity due to diminished π-π interactions.
- Applications: Not explicitly stated, but methyl substitution may improve solubility for CNS-targeting agents.
Tubulysin Analog: (1R,3R)-4-Methyl-3-[Methyl(N-{[(2R)-1-Methylpiperidin-2-yl]Carbonyl}-L-Isoleucyl)Amino]-1-(4-[(2S)-1-Oxo-3-Phenyl-1-(Piperidin-1-yl)Propan-2-yl]Carbamoyl)-1,3-Thiazol-2-yl)Pentyl Acetate
Boron-Containing Analog: 3-Phenyl-1-(3-(1-Phenyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propan-2-yl)Bicyclo[1.1.1]Pentan-1-yl)Propan-1-One
HDAC Modulators: (R)-2-Amino-1-(5-((4-(6-Fluorobenzo[d]Isoxazol-3-yl)Piperidin-1-yl)Methyl)Isoindolin-2-yl)-3-(1-Methyl-1H-Indol-3-yl)Propan-1-One (PS48)
Piperidine-Benzoyl Analog: (R)-2-Amino-1-(4-Benzoylpiperidin-1-yl)-3-(2,4-Dichlorophenyl)Propan-1-One (PS1)
Pyrrolidine-Based Analog: (S)-2-Amino-1-((S)-3-(Benzyl(Isopropyl)Amino)Pyrrolidin-1-yl)Propan-1-One
- Structural Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered) .
- Implications : Altered conformational flexibility and hydrogen-bonding capacity.
- Applications : Intermediate in peptide mimetics (CAS: 1401667-77-3) .
Data Table: Key Comparative Features
Key Findings and Implications
- Substituent Effects : Benzyl groups (target compound) improve lipophilicity and receptor binding compared to methyl analogs, while halogenated aromatics (e.g., PS1) enhance electronic interactions .
- Synthetic Feasibility : Moderate yields (22–62%) in analogs highlight challenges in stereochemical control and functional group compatibility .
Biological Activity
The compound 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- IUPAC Name : 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Structural Features
The compound features:
- An amino group (-NH₂) that may contribute to its reactivity and interaction with biological targets.
- A piperidine ring which is often associated with various pharmacological activities.
- A benzyl group that can enhance lipophilicity, potentially improving membrane permeability.
Research indicates that compounds similar to 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin . The following mechanisms have been proposed based on structural analogs:
- Dopaminergic Activity : Compounds with piperidine structures often exhibit dopaminergic properties, influencing mood and behavior.
- Serotonergic Modulation : The presence of amino groups suggests potential interactions with serotonin receptors, which could affect anxiety and depression.
Pharmacological Effects
The biological activity of the compound can be categorized into several pharmacological effects:
| Effect Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin pathways, leading to mood enhancement. |
| Anxiolytic | Possible reduction in anxiety symptoms through serotonergic activity. |
| Cognitive Enhancement | May improve cognitive functions through dopaminergic stimulation. |
In Vitro Studies
A study conducted on derivatives of similar compounds demonstrated selective toxicity against glioma cell lines, indicating potential anti-cancer properties. The IC₅₀ values for these compounds were measured, revealing effective concentrations for inducing cell death.
| Compound ID | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 5 | D423 | 16 |
| 6 | LN319 | 45 |
These findings suggest that the compound may possess cytotoxic properties that warrant further investigation in cancer research.
In Vivo Studies
Research on similar piperidine derivatives has shown promising results in animal models for treating neurodegenerative diseases. For instance, compounds exhibiting similar structural features have been tested for their ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
